Ascorbyl tetra-2-hexyldecanoate
Overview
Description
- Ascorbyl Tetraisopalmitate, also known as Tetrahexyldecyl Ascorbate , is a stable and oil-soluble derivative of Vitamin C.
- Widely used in cosmetics and personal care products, its primary purposes include skin brightening, antioxidant protection, and moisturization .
Mechanism of Action
Target of Action
Tetrahexyldecyl Ascorbate (THDA) primarily targets the skin, where it plays a crucial role in combating free radicals and supporting collagen production . It is particularly effective in improving the appearance of hyperpigmentation and minimizing signs of aging .
Mode of Action
THDA is a lipophilic precursor to ascorbic acid (vitamin C), which means it is soluble in lipids or fats . This property allows it to penetrate the skin’s barrier more effectively than other forms of vitamin C . Once absorbed into the skin, THDA is converted into L-ascorbic acid, the active form of vitamin C . This conversion allows THDA to exhibit the beneficial properties of vitamin C, such as neutralizing free radicals and stimulating collagen synthesis .
Biochemical Pathways
THDA affects several biochemical pathways related to skin health. It stimulates collagen synthesis, which is essential for maintaining skin elasticity and firmness . Additionally, it has been shown to increase the expression of genes associated with phospholipid homeostasis and keratinocyte differentiation . It also represses the expression of MMP1 and MMP7, enzymes involved in the breakdown of collagen .
Pharmacokinetics
THDA is known for its superior percutaneous absorption, which refers to its ability to penetrate the skin . Its lipid solubility allows it to be easily formulated into oil-based skincare products, enhancing its bioavailability . Once absorbed, THDA is converted into L-ascorbic acid, which can then exert its beneficial effects .
Result of Action
The action of THDA results in several molecular and cellular effects. It enhances collagen production, leading to a reduction in fine lines and wrinkles and promoting firmer skin . It also combats free radicals, protecting the skin from environmental stressors like pollution and UV radiation . Moreover, it has been shown to improve the appearance of hyperpigmentation and minimize signs of aging .
Action Environment
The action of THDA can be influenced by environmental factors. For instance, the stability and transdermal penetration of THDA may be compromised by the oxidant-rich environment of human skin . It has been shown that thda can be stabilized by acetyl zingerone, which prevents its rapid degradation under oxidative stress . This combination may improve ascorbic acid delivery, enhancing the efficacy of THDA .
Biochemical Analysis
Biochemical Properties
Tetrahexyldecyl Ascorbate functions as an antioxidant, which means it is capable of protecting the skin from free radicals . Free radicals are generated from external factors such as UV light, smoking, diet, and pollution . Tetrahexyldecyl Ascorbate helps to neutralize free radicals imbalance by a process of electron transfer or donation .
Cellular Effects
Tetrahexyldecyl Ascorbate promotes cellular functions, protects cell membranes and DNA from reactive species, and firms the skin . It is believed to help with collagen synthesis, brightening skin tone, and protecting against environmental damage . Tetrahexyldecyl Ascorbate is known for its skin-brightening effects. It can help reduce the appearance of hyperpigmentation and uneven skin tone, promoting a more radiant complexion .
Molecular Mechanism
Tetrahexyldecyl Ascorbate is a poor antioxidant that degrades rapidly when exposed to singlet oxygen . This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant . As a standalone ingredient, Tetrahexyldecyl Ascorbate led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ .
Temporal Effects in Laboratory Settings
Tetrahexyldecyl Ascorbate is known for its stability compared to pure ascorbic acid, which is prone to oxidation . It is absorbed well by the skin, and its lipid solubility allows it to penetrate the skin’s barrier more effectively .
Metabolic Pathways
Tetrahexyldecyl Ascorbate is involved in the ascorbate and aldarate metabolic pathway . Ascorbate is essential for skin health and nutritional deficiency of this vitamin leads to the well-characterized skin fragility and bruising seen in scurvy .
Transport and Distribution
Tetrahexyldecyl Ascorbate is soluble in oils and fats, making it suitable for oil-based formulations in skincare products . Its lipid solubility allows it to penetrate the skin’s barrier more effectively .
Subcellular Localization
Tetrahexyldecyl Ascorbate is able to successfully penetrate the epidermis and move to the layer underneath called the dermis due to its fat-soluble form . Effective penetration into the dermis means the ingredient works at the cellular level to reverse skin damage and discoloration .
Preparation Methods
Synthetic Routes: Ascorbyl Tetraisopalmitate can be synthesized through esterification of ascorbic acid (Vitamin C) with isopalmitic acid.
Reaction Conditions: The reaction typically occurs under mild conditions, with the use of acid catalysts and appropriate solvents.
Industrial Production: Industrial-scale production involves efficient esterification processes, ensuring high purity and stability.
Chemical Reactions Analysis
Reactions: Ascorbyl Tetraisopalmitate undergoes various reactions, including ester hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The primary product is ascorbic acid, which retains its antioxidant properties.
Scientific Research Applications
Cosmetics: Ascorbyl Tetraisopalmitate is used in skincare products for its antioxidant effects, promoting collagen synthesis, and inhibiting lipid peroxidation.
Industry: Used in sunscreen formulations, anti-aging creams, and brightening serums.
Comparison with Similar Compounds
Uniqueness: Ascorbyl Tetraisopalmitate stands out due to its oil solubility, stability, and skin penetration.
Similar Compounds: Other Vitamin C derivatives like ascorbyl palmitate, magnesium ascorbyl phosphate, and sodium ascorbyl phosphate.
Properties
IUPAC Name |
[2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWBEINAQKIQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H128O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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